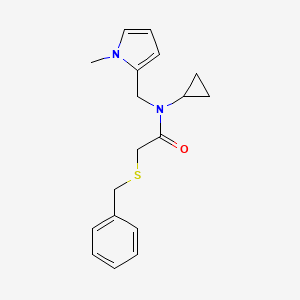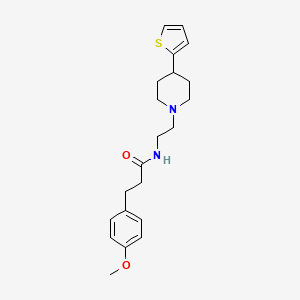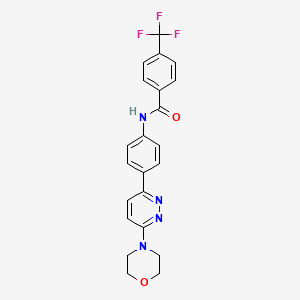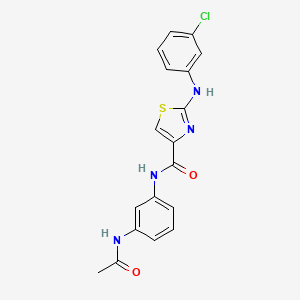![molecular formula C13H14N2O2S2 B2500977 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline CAS No. 954564-58-0](/img/structure/B2500977.png)
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline is a derivative of thienopyridine, a heterocyclic compound that has garnered interest due to its potential applications in various fields such as pharmaceuticals and materials science. Thienopyridines are characterized by a thiophene ring fused to a pyridine ring, which can be further modified to enhance or impart specific properties.
Synthesis Analysis
The synthesis of thienopyridine derivatives often involves cyclization reactions and the introduction of functional groups to the core structure. For instance, the synthesis of thieno[3,2-b]pyrroles has been achieved through oxidative [4+1] cyclization of 2-alkynyl pyrrolidines with elemental sulfur, suggesting a potential pathway for the synthesis of related thienopyridine compounds . Additionally, thieno[3,4-b] and thieno[3,4-c] pyridines have been synthesized through a series of steps including photochlorination, condensation with sodium sulfide, oxidation, and catalytic dehydration . These methods highlight the versatility of synthetic approaches to thienopyridine derivatives.
Molecular Structure Analysis
The molecular structure of thienopyridines is characterized by the aromatic nature of the fused rings, as indicated by spectral properties . The presence of substituents on the thienopyridine core can significantly influence the electronic distribution and reactivity of the molecule. The sulfonyl group in the compound of interest is likely to contribute to the electron-withdrawing character, affecting the molecule's reactivity and interactions.
Chemical Reactions Analysis
Thienopyridines can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the substituents present and reaction conditions. For example, thieno[3,2-b]pyridine N-oxide can form adducts with acids and undergo ring substitution reactions to yield a variety of derivatives, including nitro, chloro, bromo, and amino derivatives . These reactions demonstrate the chemical versatility of thienopyridine N-oxides, which may be extrapolated to other thienopyridine sulfonamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyridine derivatives are influenced by their molecular structure and substituents. The introduction of a sulfonyl group, for instance, could increase the compound's polarity and potentially its solubility in polar solvents. The reactivity of the compound towards nucleophiles and electrophiles would also be affected by the presence of electron-withdrawing or electron-donating groups. While the specific properties of 3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline are not detailed in the provided papers, general trends in thienopyridine chemistry can be inferred from the synthesis and reactions of related compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
A study by Al-Mousawi et al. (2007) explores the synthesis of thieno[3,4-c]pyridine derivatives, highlighting the utility of alkylazinylcarbonitriles as building blocks in organic synthesis. This approach offers a pathway for generating a diverse array of heterocyclic compounds, potentially including structures similar to the compound of interest (Al-Mousawi, Abdelhamid, & Moustafa, 2007).
Research by Abdelriheem et al. (2015) describes the synthesis of new Thieno[2,3-b]pyridines and related derivatives, emphasizing the role of 2-sulfanyl-6-(2-thienyl)pyridine-3-carbonitrile as a precursor. These methodologies may be applicable to the synthesis and functionalization of the compound (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Fathi and Mohammed (2021) discuss the synthesis and characterization of new N-Aryl sulfonyl hydrazone compounds, potentially relevant for the modification or derivation of the target compound through sulfonyl hydrazone linkages (Fathi & Mohammed, 2021).
Potential Biological Applications
Hafez, Alsalamah, and El-Gazzar (2017) explore the synthesis of thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents. Although not directly related to the compound of interest, this study underscores the potential of thieno[3,2-c]pyridine derivatives in medicinal chemistry and their possible applications in developing new therapeutic agents (Hafez, Alsalamah, & El-Gazzar, 2017).
The work by Zaki et al. (2021) on the synthesis and antimicrobial investigation of piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrates the antimicrobial potential of thieno[2,3-c]pyridine derivatives. This suggests possible research avenues for exploring the biological activities of "3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline" (Zaki, El-Dean, Radwan, Alshammari, & Sayed, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c14-11-2-1-3-12(8-11)19(16,17)15-6-4-13-10(9-15)5-7-18-13/h1-3,5,7-8H,4,6,9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWGDLBYALBPBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)S(=O)(=O)C3=CC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2500895.png)
![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2500898.png)



![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B2500909.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2500914.png)
